2-(1-Benzothiophen-5-yl)ethan-1-ol
Overview
Description
2-(1-Benzothiophen-5-yl)ethan-1-ol is a chemical compound with the molecular formula C10H10OS. It is derived from benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It is derived from 5-bromobenzo[b]thiophene, which is used as a reactant in the preparation of 4-aminoquinolines and tetraoxanes displaying antimalarial activity .
Biochemical Pathways
It’s worth noting that compounds derived from 5-Bromobenzo[b]thiophene have been used in the synthesis of antimalarial drugs , suggesting potential involvement in pathways related to the malaria parasite’s life cycle.
Result of Action
Given its derivation from 5-Bromobenzo[b]thiophene, it may have potential antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-5-yl)ethan-1-ol typically involves the reaction of 5-bromobenzo[b]thiophene with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzothiophen-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions
Major Products Formed:
Scientific Research Applications
2-(1-Benzothiophen-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
2-(1-Benzothiophen-5-yl)ethan-1-amine: A related compound with an amine group instead of a hydroxyl group.
5-(2-Hydroxyethyl)benzo[b]thiophene: Another derivative with a similar structure but different functional group positioning.
Uniqueness: 2-(1-Benzothiophen-5-yl)ethan-1-ol is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-(1-benzothiophen-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZAQLDIEKUEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475151 | |
Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96803-30-4 | |
Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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